

Application Notes and Protocols for Dipentamethylenethiuram Tetrasulfide (DPTT) in Low-Temperature Vulcanization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipentamethylenethiuram tetrasulfide*

Cat. No.: B089536

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Dipentamethylenethiuram tetrasulfide** (DPTT) and its application in the low-temperature vulcanization of various elastomers. Detailed protocols and data are provided to guide researchers in utilizing DPTT for the development of advanced rubber materials.

Introduction to Dipentamethylenethiuram Tetrasulfide (DPTT)

Dipentamethylenethiuram tetrasulfide (DPTT), a member of the thiuram family of accelerators, is a versatile chemical used in the rubber industry.^{[1][2]} It functions as an ultra-fast primary or secondary accelerator and, notably, as a sulfur donor in vulcanization processes with low or no elemental sulfur.^{[3][4]} This dual functionality makes it particularly suitable for low-temperature curing applications, leading to vulcanizates with excellent heat resistance and aging properties.^{[3][5]} DPTT contains approximately 25% available sulfur, contributing to the cross-linking of polymer chains.^[3] It is a non-discoloring and non-staining additive, making it appropriate for light-colored rubber products.^{[3][4]}

DPTT is effective in a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), and ethylene propylene diene

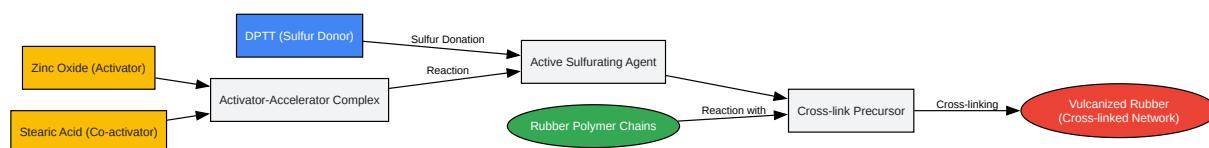
monomer (EPDM) rubber.[\[6\]](#)

Physicochemical Properties of DPTT

A summary of the key physicochemical properties of DPTT is presented in the table below.

Property	Value	Reference(s)
Chemical Name	Dipentamethylenethiuram tetrasulfide	[3]
CAS Number	120-54-7	[4]
Molecular Formula	$C_{12}H_{20}N_2S_6$	[3]
Appearance	Light creamish to creamish powder	[3]
Melting Point	115 - 124 °C	[3]
Ash Content	≤ 0.5%	[3]
Heat Loss	≤ 0.5%	[3]
Solubility	Soluble in chloroform, benzene, acetone, carbon disulfide; slightly soluble in gasoline and carbon tetrachloride; insoluble in water.	[7]

Mechanism of Low-Temperature Vulcanization with DPTT


The vulcanization of rubber is a chemical process that converts natural rubber and related polymers into more durable materials via the formation of cross-links between individual polymer chains. Sulfur vulcanization is a common method, and accelerators like DPTT are used to increase the reaction rate and efficiency, allowing for vulcanization to occur at lower temperatures.[\[8\]](#)

The mechanism of DPTT in vulcanization is complex and can involve both free radical and ionic pathways.^[5] As a thiuram accelerator, DPTT can decompose upon heating to release active sulfur or sulfur radicals.^[1] This is a key aspect of its function as a sulfur donor, enabling vulcanization with reduced or no elemental sulfur.^{[3][9]}

The process generally involves the following key stages:

- Activation: The vulcanization process is typically activated by metal oxides, such as zinc oxide, in the presence of fatty acids like stearic acid.^[2] These activators form a complex with the accelerator.
- Sulfurating Complex Formation: The accelerator-activator complex reacts with the sulfur donor (DPTT) to form an active sulfurating agent.
- Cross-link Precursor Formation: This active sulfurating agent reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond) to form rubber-bound intermediates known as cross-link precursors.^[2]
- Cross-link Formation: The cross-link precursors then react with other polymer chains to form stable mono-, di-, and polysulfidic cross-links, creating the three-dimensional network characteristic of vulcanized rubber.

The ability of DPTT to act as a sulfur donor is particularly advantageous for creating vulcanizates with high thermal stability, as the resulting network is rich in mono- and disulfide cross-links.^[3]

[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of DPTT-accelerated vulcanization.

Application Data and Performance

DPTT is utilized in a variety of rubber formulations to achieve specific performance characteristics. The following tables summarize typical dosage and performance data.

Table 1: General Dosage Recommendations for DPTT

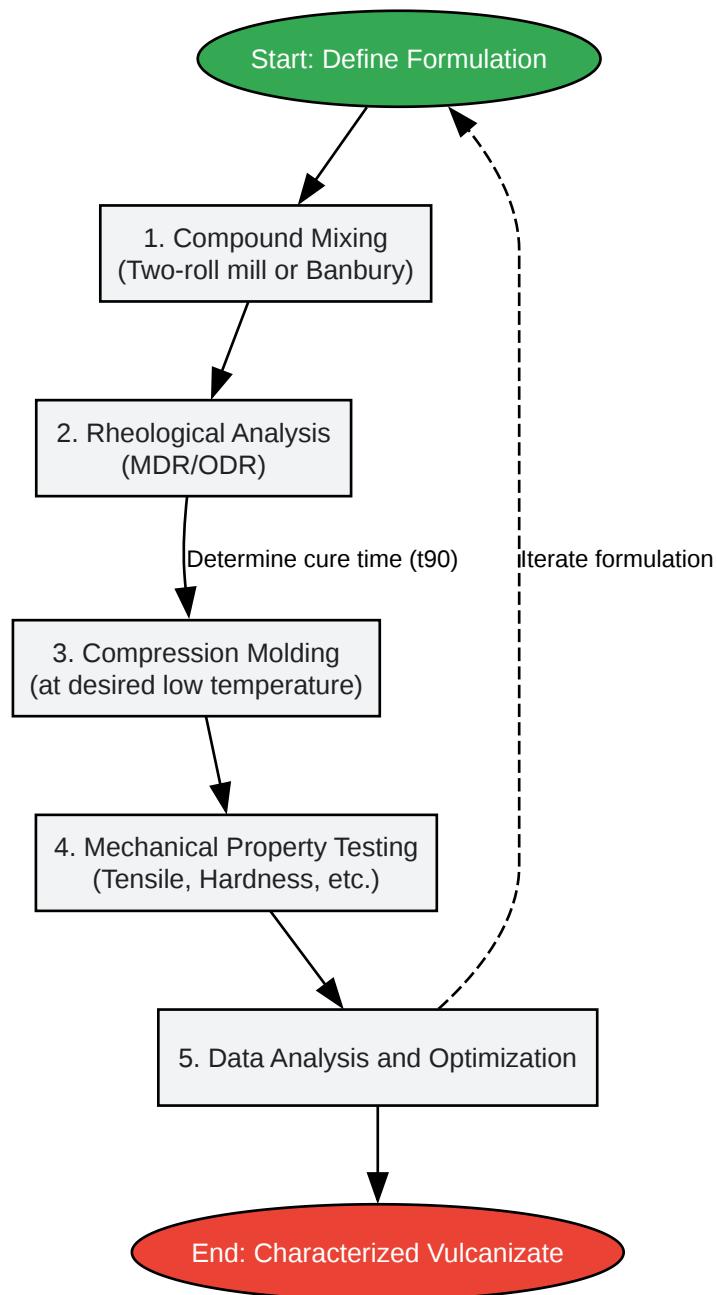
Application	Elastomer	DPTT Dosage (phr)	Notes	Reference(s)
Heat Resistant Articles	EPDM, IIR	0.5 - 2.5	Used as an ultra accelerator and sulfur donor.	[3]
General Purpose	NR, SR	0.5 - 2.5	Can be used for low or no free sulfur vulcanization.	[3]
Secondary Accelerator	EPDM	0.5 - 2.5	Excellent secondary accelerator.	[3]
Latex Products	Heat Resistant Latex	0.5 - 2.5	Can be used as a vulcanizing agent.	[3]

Table 2: Comparative Cure Characteristics and Mechanical Properties (Illustrative)

The following data are illustrative and will vary depending on the specific formulation and processing conditions.

Property	Conventional High-Temp Cure (with elemental sulfur)	Low-Temp Cure with DPTT (sulfur donor)
Cure Temperature	~150-170 °C	~120-140 °C
Cure Time	Shorter	Potentially longer, optimization needed
Scorch Safety	Good	Very good
Tensile Strength	High	Good to High
Elongation at Break	Good	Good
Heat Resistance	Good	Excellent
Aging Properties	Good	Excellent

Experimental Protocols


The following are generalized protocols for the low-temperature vulcanization of rubber using DPTT. These should be considered as starting points and may require optimization for specific rubber types and desired properties.

Materials and Equipment

- Elastomer: Natural Rubber (NR), EPDM, or other suitable polymer.
- DPTT: **Dipentamethylenethiuram tetrasulfide**.
- Activators: Zinc Oxide (ZnO), Stearic Acid.
- Fillers (optional): Carbon black, silica, etc.
- Plasticizers/Oils (optional): As required for processing.
- Two-roll mill or internal mixer (e.g., Banbury mixer).
- Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).

- Compression molding press.
- Tensile testing machine.
- Hardness tester (Durometer).

Experimental Workflow

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for low-temperature vulcanization.

Protocol 1: Low-Temperature Vulcanization of Natural Rubber (NR)

1. Formulation:

- Natural Rubber (SMR CV60): 100 phr
- Zinc Oxide: 5 phr
- Stearic Acid: 2 phr
- DPTT: 2.5 phr
- (Optional) Carbon Black N330: 40 phr

2. Mixing Procedure:

- Masticate the natural rubber on a two-roll mill until a continuous band is formed.
- Add zinc oxide and stearic acid and mix until fully dispersed.
- If using, add carbon black in portions, ensuring good dispersion between additions.
- Finally, add the DPTT at a low mill temperature to prevent scorching.
- Homogenize the compound thoroughly.

3. Cure Characteristics:

- Determine the cure characteristics (scorch time, t_{50} , and optimum cure time, t_{90}) using a Moving Die Rheometer (MDR) at various low temperatures (e.g., 120°C, 130°C, 140°C).

4. Vulcanization:

- Press-cure sheets of the compound in a compression mold at the selected low temperature for the determined t_{90} .

5. Mechanical Property Testing:

- Allow the vulcanized sheets to mature for 24 hours at room temperature.
- Cut dumbbell-shaped specimens for tensile testing according to ASTM D412.
- Measure tensile strength, elongation at break, and modulus.
- Measure hardness using a Shore A durometer according to ASTM D2240.

Protocol 2: Low-Temperature Vulcanization of EPDM

1. Formulation:

- EPDM (e.g., Keltan 4450): 100 phr
- Zinc Oxide: 5 phr
- Stearic Acid: 1 phr
- DPTT: 2.0 phr
- Sulfur: 0.5 phr (for a semi-efficient system, can be varied or eliminated)
- (Optional) Paraffinic Oil: 15 phr
- (Optional) Carbon Black N550: 50 phr

2. Mixing Procedure:

- On a two-roll mill, soften the EPDM.
- Add zinc oxide and stearic acid and ensure good dispersion.
- If using, add carbon black and paraffinic oil.
- Add the DPTT and sulfur at the end of the mixing cycle at a low temperature.
- Sheet out the compound.

3. Cure Characteristics and Vulcanization:

- Follow the same procedure as for Natural Rubber (Section 5.3, steps 3 and 4), testing at appropriate low temperatures for EPDM (e.g., 130°C, 140°C, 150°C).

4. Mechanical Property Testing:

- Follow the same procedure as for Natural Rubber (Section 5.3, step 5).

Safety and Handling

DPTT may cause skin irritation in some individuals. It is recommended to avoid prolonged or repeated contact with the skin. Use with adequate ventilation and avoid breathing in the dust. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Dipentamethylenethiuram tetrasulfide is a highly effective accelerator and sulfur donor for the low-temperature vulcanization of a broad range of elastomers. Its use can lead to vulcanizates with superior heat resistance and aging properties. The provided protocols offer a starting point for researchers to explore the benefits of DPTT in their specific applications. Further optimization of formulations and curing conditions is recommended to achieve the desired balance of properties for any given application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the vulcanization mechanism of thiuram accelerator rubber?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 2. rct [rct.kglmeridian.com]
- 3. lusida.com [lusida.com]
- 4. researchgate.net [researchgate.net]

- 5. rct.kglmeridian.com]
- 6. researchgate.net [researchgate.net]
- 7. Rubber Accelerator DPTT [chembk.com]
- 8. pukhrajzincolet.com [pukhrajzincolet.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Dipentamethylenethiuram Tetrasulfide (DPTT) in Low-Temperature Vulcanization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089536#dipentamethylenethiuram-tetrasulfide-for-low-temperature-vulcanization\]](https://www.benchchem.com/product/b089536#dipentamethylenethiuram-tetrasulfide-for-low-temperature-vulcanization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com